molecular formula C11H8F3NO2 B3628389 5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one

5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No.: B3628389
M. Wt: 243.18 g/mol
InChI Key: KDJHPFVIODTZQU-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5,7-dimethylpyridine with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrano[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrano ring.

    5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one: Similar core structure but without the trifluoromethyl group.

Uniqueness

5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one is unique due to the combination of the trifluoromethyl group and the pyrano[2,3-b]pyridine core. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Biological Activity

5,7-Dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound belongs to the pyrano-pyridine family, characterized by a fused pyran and pyridine ring structure. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, which can influence its interaction with biological targets. The molecular formula is C11H10F3NOC_{11}H_{10}F_3NO and the CAS number is 540743-12-2.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, studies suggest it could inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation.
  • Receptor Modulation : It may interact with receptors such as EP4 (a prostaglandin receptor), which is implicated in pain and inflammatory responses.

Pharmacological Properties

The pharmacological properties of the compound have been investigated in various studies:

  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of pyrano[2,3-b]pyridines exhibit significant anti-inflammatory effects. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range for inhibiting pro-inflammatory cytokines like TNFα and IL-6 .
  • Anticancer Potential : The compound's structural features suggest potential anticancer activity. Pyrano[2,3-b]pyridines are known for their cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound could induce apoptosis in cancer cells through the activation of caspases.

Case Study 1: Anti-inflammatory Effects

A study focused on a series of pyranopyridine derivatives, including this compound, evaluated their effects on inflammation in human whole blood assays. The results indicated that this compound significantly reduced PGE2 levels, demonstrating its potential as an EP4 antagonist with an IC50 value comparable to established anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another investigation involving various derivatives of pyrano[2,3-b]pyridines, the compound was tested against human tumor cell lines (e.g., HeLa and A375). The results showed a dose-dependent inhibition of cell proliferation, with significant cytotoxicity observed at higher concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Summary of Biological Activities

Activity Type Mechanism Reference
Anti-inflammatoryCOX inhibition; EP4 receptor modulation
AnticancerInduction of apoptosis; cytotoxic effects

Properties

IUPAC Name

5,7-dimethyl-2-(trifluoromethyl)pyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-5-3-6(2)15-10-9(5)7(16)4-8(17-10)11(12,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJHPFVIODTZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C=C(O2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326586
Record name 5,7-dimethyl-2-(trifluoromethyl)pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

540743-12-2
Record name 5,7-dimethyl-2-(trifluoromethyl)pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one
Reactant of Route 2
5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one
Reactant of Route 3
5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one
Reactant of Route 4
5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one
Reactant of Route 5
5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one
Reactant of Route 6
5,7-dimethyl-2-(trifluoromethyl)-4H-pyrano[2,3-b]pyridin-4-one

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